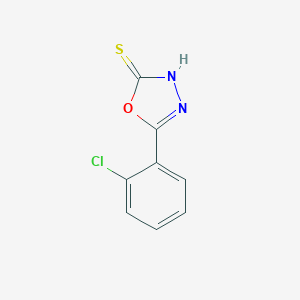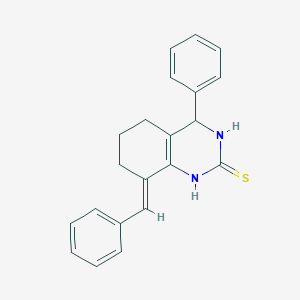
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione, also known as BHQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. BHQ has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not fully understood. However, it has been suggested that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to interact with cellular membranes, causing changes in their properties and disrupting their function.
Effets Biochimiques Et Physiologiques
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have antioxidant properties, which may be responsible for its anti-inflammatory and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is also stable under various conditions, making it suitable for use in different experiments. However, one limitation is that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not readily soluble in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione and its biochemical and physiological effects.
Méthodes De Synthèse
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can be synthesized using different methods, including the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzyl isothiocyanate in the presence of a base. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can also be synthesized using a one-pot reaction of 2-aminothiophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst.
Applications De Recherche Scientifique
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
65331-27-3 |
|---|---|
Nom du produit |
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione |
Formule moléculaire |
C21H20N2S |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H20N2S/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
Clé InChI |
OIWFTKSWHDPJCN-SAPNQHFASA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES canonique |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
Autres numéros CAS |
65331-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



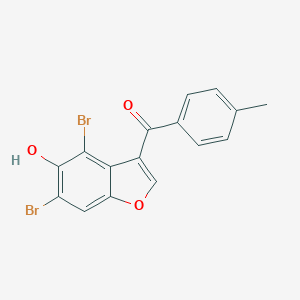
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
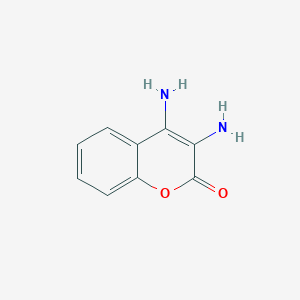
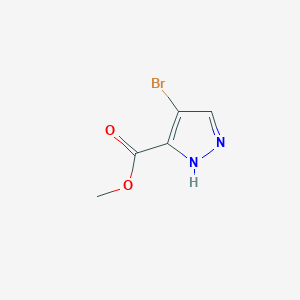
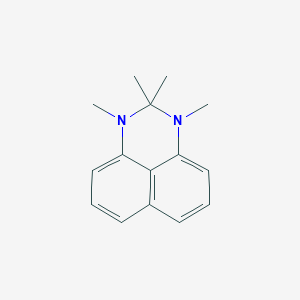
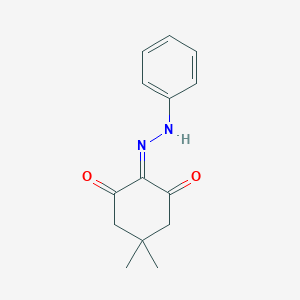
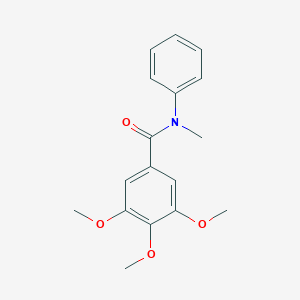
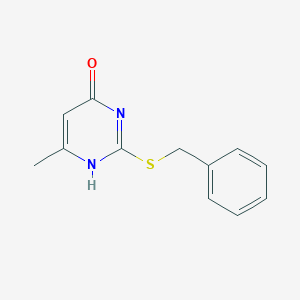
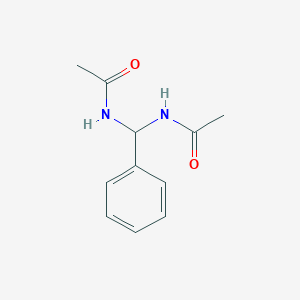
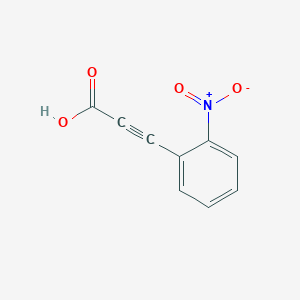
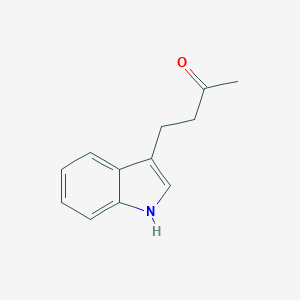
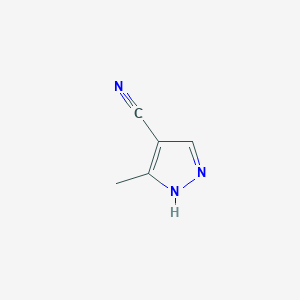
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
